NAcM-COV NAcM-COV NAcM-COV is a specific, irreversible small molecule inhibitor targeting N-Acetyl-UBE2M interaction with DCN1 with IC50 of 28 nM.
Brand Name: Vulcanchem
CAS No.: 2089293-81-0
VCID: VC0536577
InChI: InChI=1S/C28H35F3N4O2/c1-4-9-20(3)34-16-14-24(15-17-34)35(19-21-10-6-7-13-25(21)33-26(36)5-2)27(37)32-23-12-8-11-22(18-23)28(29,30)31/h5-8,10-13,18,20,24H,2,4,9,14-17,19H2,1,3H3,(H,32,37)(H,33,36)
SMILES: C=CC(NC1=CC=CC=C1CN(C2CCN(C(CCC)C)CC2)C(NC3=CC=CC(C(F)(F)F)=C3)=O)=O
Molecular Formula: C28H35F3N4O2
Molecular Weight: 516.6092

NAcM-COV

CAS No.: 2089293-81-0

Cat. No.: VC0536577

Molecular Formula: C28H35F3N4O2

Molecular Weight: 516.6092

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NAcM-COV - 2089293-81-0

Specification

CAS No. 2089293-81-0
Molecular Formula C28H35F3N4O2
Molecular Weight 516.6092
IUPAC Name N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide
Standard InChI InChI=1S/C28H35F3N4O2/c1-4-9-20(3)34-16-14-24(15-17-34)35(19-21-10-6-7-13-25(21)33-26(36)5-2)27(37)32-23-12-8-11-22(18-23)28(29,30)31/h5-8,10-13,18,20,24H,2,4,9,14-17,19H2,1,3H3,(H,32,37)(H,33,36)
Standard InChI Key YLLQDHVRMFOGBL-UHFFFAOYSA-N
SMILES C=CC(NC1=CC=CC=C1CN(C2CCN(C(CCC)C)CC2)C(NC3=CC=CC(C(F)(F)F)=C3)=O)=O
Appearance Solid powder

Introduction

Chemical Identity and Properties

NAcM-COV is a synthetic organic compound that functions as a potent inhibitor targeting protein-protein interactions in the neddylation pathway. The compound's complete chemical name is N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide . This complex structure contains several key functional groups that contribute to its biological activity, including a piperidine ring that adds three-dimensional character to the molecule, which appears to be a critical feature for its inhibitory function . The three-dimensional architecture of NAcM-COV enables it to precisely target the binding pocket of DCN1, a protein involved in the neddylation cascade.

NAcM-COV has been assigned the CAS number 2089293-81-0 and possesses a molecular formula of C28H35F3N4O2 with a formula weight of 516.61 daltons . The physical properties of this compound include a melting point between 95-97°C, as determined through standard analytical methods . Its structural features allow it to specifically recognize and bind to its molecular target with high affinity.

PropertyValue
Product NameNAcM-COV
CAS Number2089293-81-0
Molecular FormulaC28H35F3N4O2
Formula Weight516.61
Chemical NameN-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide
Melting Point95-97°C
TargetN-Acetyl-UBE2M interaction with DCN1
IC5028 nM (TR-FRET assays)

Synthetic Development and Characterization

NAcM-COV represents an evolution in a series of compounds developed to target the protein-protein interaction between N-terminally acetylated UBE2M and the DCN1 protein. The compound was developed through iterative optimization from an initial hit compound designated as NAcM-HIT, which demonstrated an IC50 of 7 μM in early screening . Through structural refinements and pharmacophore analysis, researchers identified that compounds sharing an N-benzyl (or benzoyl) piperidine element could be grouped into a single series with promising activity .

The synthesis of NAcM-COV involves a multi-step process that has been carefully documented in the scientific literature. According to detailed synthetic protocols, the preparation involves the reaction of 1-(2-aminobenzyl)-1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea with acryloyl chloride in the presence of N,N-diisopropylethylamine in dichloromethane . The reaction mixture is processed through standard organic chemistry workup procedures including washing with saturated aqueous sodium bicarbonate and brine, followed by purification using silica gel chromatography . This process yields NAcM-COV as a white solid with approximately 39% yield .

Comprehensive characterization of NAcM-COV has been performed using multiple analytical techniques including proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) . The spectroscopic data confirms the structure and purity of the compound, with 1H NMR revealing characteristic peaks at δ 8.66 (bs, 1H), 7.93 (s, 1H), and multiple other signals consistent with the proposed structure .

Comparative Analysis with Related Compounds

The development of NAcM-COV was part of a broader effort to create inhibitors targeting various components of the neddylation pathway. A control compound, NAcM-COVCTRL, was synthesized alongside NAcM-COV to validate the specific mechanism of action . While structurally similar to NAcM-COV, NAcM-COVCTRL exhibited relatively reduced inhibition of cellular neddylation, confirming the structure-activity relationship hypotheses and the specificity of NAcM-COV's mechanism .

In contrast, NAcM-COV's highly specific targeting of the UBE2M-DCN1 interaction provides a more selective approach to modulating the neddylation pathway. This selectivity could potentially offer advantages in terms of reduced off-target effects while still achieving the desired modulation of cullin-RING ligase activity. The development progression from NAcM-HIT (IC50 of 7 μM) to NAcM-COV (IC50 of 28 nM) represents a significant enhancement in potency through medicinal chemistry optimization .

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